

# Lurasidone Metabolite ID-14283 Hydrochloride: A Technical Overview

**Author:** BenchChem Technical Support Team. **Date:** January 2026

## Compound of Interest

|                |                                           |
|----------------|-------------------------------------------|
| Compound Name: | Lurasidone Metabolite 14283 hydrochloride |
| Cat. No.:      | B602669                                   |

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

## Introduction

Lurasidone is an atypical antipsychotic agent approved for the treatment of schizophrenia and bipolar depression.<sup>[1][2]</sup> Its therapeutic effects are mediated through a complex pharmacology involving antagonism at dopamine D2 and serotonin 5-HT2A and 5-HT7 receptors, as well as partial agonism at the 5-HT1A receptor.<sup>[1][2][3]</sup> Lurasidone undergoes extensive metabolism, primarily mediated by the cytochrome P450 enzyme CYP3A4.<sup>[1][4][5]</sup> One of its major and pharmacologically active metabolites is ID-14283, formed through the hydroxylation of the norbornane ring of the parent molecule.<sup>[4][5]</sup> This technical guide provides a comprehensive overview of the basic properties of Lurasidone Metabolite ID-14283 hydrochloride, including its physicochemical characteristics, pharmacokinetic and pharmacodynamic profiles, and available experimental protocols.

## Physicochemical Properties

Lurasidone Metabolite ID-14283 hydrochloride is a white to off-white solid. Its fundamental physicochemical properties are summarized in the table below.

| Property          | Value                                                                                                                                                                                                          | Reference |
|-------------------|----------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------|-----------|
| Chemical Name     | (3aR,4S,5R,7S,7aS)-rel-2-<br>[[[(1R,2R)-2-[[4-(1,2-<br>benzisothiazol-3-yl)-1-<br>piperazinyl]methyl]cyclohexyl]<br>methyl]hexahydro-5-hydroxy-<br>4,7-methano-1H-isoindole-<br>1,3(2H)-dione hydrochloride    | [6]       |
| CAS Number        | 186204-32-0 (hydrochloride);<br>186204-31-9 (free base)                                                                                                                                                        | [7][8]    |
| Molecular Formula | C <sub>28</sub> H <sub>37</sub> CIN <sub>4</sub> O <sub>3</sub> S                                                                                                                                              | [7]       |
| Molecular Weight  | 545.14 g/mol                                                                                                                                                                                                   | [7]       |
| Solubility        | Soluble in Ethanol (100 mg/mL<br>with sonication), Chloroform. In<br>vivo formulations often use co-<br>solvents like 10% EtOH, 40%<br>PEG300, 5% Tween-80, and<br>45% saline, or 10% EtOH in<br>90% corn oil. | [6][7][9] |
| Storage           | -20°C, sealed, away from<br>moisture. In solvent: -80°C for<br>6 months; -20°C for 1 month.                                                                                                                    | [9]       |

## Pharmacokinetics

The pharmacokinetic profile of ID-14283 is closely linked to that of its parent drug, lurasidone. Following oral administration of lurasidone, the parent drug is absorbed and reaches peak plasma concentrations (T<sub>max</sub>) in approximately 1-3 hours.[1][4] Lurasidone's bioavailability is estimated to be between 9-19%. [3] The elimination half-life of lurasidone is approximately 18 hours.[4][5]

ID-14283 is a major active metabolite, with exposure levels reaching about 25% of the parent drug.[3] While specific pharmacokinetic parameters for ID-14283 hydrochloride are not

extensively detailed in publicly available literature, its formation is dependent on the CYP3A4-mediated metabolism of lurasidone. Therefore, factors influencing lurasidone's pharmacokinetics, such as co-administration with strong CYP3A4 inhibitors (e.g., ketoconazole) or inducers (e.g., rifampin), will consequently affect the plasma concentrations of ID-14283.[\[1\]](#)

| Parameter           | Lurasidone | Lurasidone Metabolite ID-14283     | Reference                                                   |
|---------------------|------------|------------------------------------|-------------------------------------------------------------|
| Tmax (hours)        | 1-3        | Data not explicitly available      | <a href="#">[1]</a> <a href="#">[4]</a>                     |
| Half-life (hours)   | ~18        | Data not explicitly available      | <a href="#">[4]</a> <a href="#">[5]</a>                     |
| Relative Exposure   | 100%       | ~25% of parent drug                | <a href="#">[3]</a>                                         |
| Metabolizing Enzyme | CYP3A4     | (Formed from Lurasidone by CYP3A4) | <a href="#">[1]</a> <a href="#">[4]</a> <a href="#">[5]</a> |

## Pharmacodynamics and Biological Activity

The pharmacological activity of lurasidone is attributed to its unique receptor binding profile, and its active metabolite, ID-14283, is expected to contribute to the overall therapeutic effect. Lurasidone exhibits high affinity for dopamine D<sub>2</sub>, serotonin 5-HT<sub>2A</sub>, and 5-HT<sub>7</sub> receptors, where it acts as an antagonist.[\[2\]](#)[\[3\]](#) It also demonstrates partial agonism at the 5-HT<sub>1A</sub> receptor.[\[1\]](#)[\[3\]](#) This multi-receptor interaction is believed to be responsible for its efficacy in treating the positive and negative symptoms of schizophrenia, as well as its antidepressant effects.[\[2\]](#)

While a detailed receptor binding profile with specific Ki values for ID-14283 is not readily available in the literature, its classification as a major "active" metabolite suggests that it retains a significant affinity for the same target receptors as lurasidone and contributes to the overall clinical effect.

| Receptor               | Lurasidone Affinity (Ki, nM) | Lurasidone Action | ID-14283 Action                  | Reference           |
|------------------------|------------------------------|-------------------|----------------------------------|---------------------|
| Dopamine D2            | 0.994                        | Antagonist        | Expected to be an Antagonist     | <a href="#">[3]</a> |
| Serotonin 5-HT2A       | 0.47                         | Antagonist        | Expected to be an Antagonist     | <a href="#">[3]</a> |
| Serotonin 5-HT7        | 0.495                        | Antagonist        | Expected to be an Antagonist     | <a href="#">[3]</a> |
| Serotonin 5-HT1A       | 6.38                         | Partial Agonist   | Expected to be a Partial Agonist | <a href="#">[3]</a> |
| Adrenergic $\alpha$ 2C | 10.8                         | Antagonist        | Data not available               | <a href="#">[3]</a> |

## Signaling Pathways

The therapeutic effects of lurasidone and its active metabolite, ID-14283, are initiated by their interaction with specific G-protein coupled receptors (GPCRs). The downstream signaling cascades are complex and contribute to the modulation of neurotransmission.

- Dopamine D2 Receptor (Gi/o-coupled): Antagonism of D2 receptors in the mesolimbic pathway is associated with the reduction of positive psychotic symptoms. This action blocks the inhibitory effect of dopamine on adenylyl cyclase, leading to an increase in cyclic AMP (cAMP) levels.
- Serotonin 5-HT2A Receptor (Gq/11-coupled): Blockade of 5-HT2A receptors in the prefrontal cortex is thought to enhance dopamine release, which may contribute to the improvement of negative symptoms and cognitive function. This involves the inhibition of the phospholipase C (PLC) pathway.
- Serotonin 5-HT7 Receptor (Gs-coupled): Antagonism at 5-HT7 receptors has been linked to pro-cognitive and antidepressant effects. This action inhibits the stimulation of adenylyl cyclase by serotonin.

- Serotonin 5-HT1A Receptor (Gi/o-coupled): Partial agonism at 5-HT1A autoreceptors in the raphe nucleus can reduce the firing rate of serotonergic neurons, while partial agonism at postsynaptic receptors in the cortex and hippocampus is associated with anxiolytic and antidepressant effects.



[Click to download full resolution via product page](#)

Putative signaling pathways of Lurasidone and its active metabolite ID-14283.

## Experimental Protocols

### Synthesis

A specific, detailed experimental protocol for the synthesis of Lurasidone Metabolite ID-14283 hydrochloride is not publicly available. However, its synthesis would logically start from lurasidone, followed by a stereoselective hydroxylation of the norbornane ring. The synthesis of the parent compound, lurasidone, typically involves the coupling of key intermediates. The

metabolic conversion of lurasidone to ID-14283 is catalyzed by CYP3A4, suggesting that a biomimetic synthetic approach or enzymatic synthesis could be potential routes.

## Quantification in Biological Matrices

A sensitive and validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the simultaneous quantification of lurasidone and ID-14283 in human plasma has been described.[10]

### Sample Preparation (Liquid-Liquid Extraction)

- To a 100  $\mu$ L aliquot of human plasma, add an internal standard.
- Perform liquid-liquid extraction using an appropriate organic solvent (e.g., tert-butyl methyl ether).
- Vortex the mixture and centrifuge to separate the layers.
- Evaporate the organic layer to dryness under a stream of nitrogen.
- Reconstitute the residue in the mobile phase for analysis.

### Chromatographic Conditions

- Column: C18 analytical column.
- Mobile Phase: A gradient of an aqueous buffer (e.g., 5 mM ammonium acetate, pH 5.0) and an organic solvent (e.g., acetonitrile).
- Flow Rate: Typically around 1.00 mL/min.
- Injection Volume: 5  $\mu$ L.

### Mass Spectrometric Detection

- Ionization: Electrospray Ionization (ESI) in positive ion mode.
- Detection: Multiple Reaction Monitoring (MRM) of specific precursor-to-product ion transitions for lurasidone, ID-14283, and the internal standard.

The assay has been shown to be linear over a concentration range of 0.25-100 ng/mL for Iurasidone and 0.10-14.1 ng/mL for ID-14283.[10]



[Click to download full resolution via product page](#)

General workflow for the quantification of Lurasidone and ID-14283 in plasma by LC-MS/MS.

## Conclusion

Lurasidone Metabolite ID-14283 hydrochloride is a major, pharmacologically active metabolite of the atypical antipsychotic lurasidone. Its formation via CYP3A4-mediated hydroxylation and its significant plasma exposure suggest a notable contribution to the overall clinical efficacy and safety profile of the parent drug. While the full pharmacokinetic and pharmacodynamic profiles of ID-14283 are not as extensively characterized as those of lurasidone, its activity at key dopamine and serotonin receptors is presumed to be similar. Further research is warranted to fully elucidate the specific contributions of this metabolite to the therapeutic actions of lurasidone. The analytical methods for its quantification are well-established, providing a robust tool for its study in preclinical and clinical settings.

### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. Lurasidone - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. psychscenehub.com [psychscenehub.com]
- 3. Lurasidone | C28H36N4O2S | CID 213046 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. api.psychopharmacologyinstitute.com [api.psychopharmacologyinstitute.com]
- 5. psychopharmacologyinstitute.com [psychopharmacologyinstitute.com]
- 6. caymanchem.com [caymanchem.com]
- 7. file.medchemexpress.com [file.medchemexpress.com]
- 8. Lurasidone metabolite 14283 | CAS 186204-31-9 | Cayman Chemical | Biomol.com [biomol.com]
- 9. medchemexpress.com [medchemexpress.com]

- 10. LC-MS/MS assay for the determination of lurasidone and its active metabolite, ID-14283 in human plasma and its application to a clinical pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Lurasidone Metabolite ID-14283 Hydrochloride: A Technical Overview]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b602669#lurasidone-metabolite-14283-hydrochloride-basic-properties]

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)